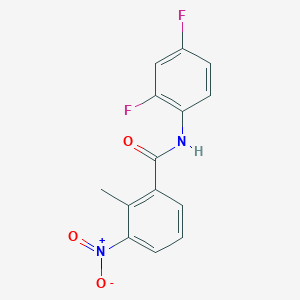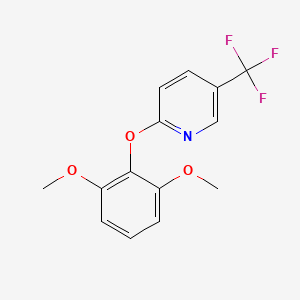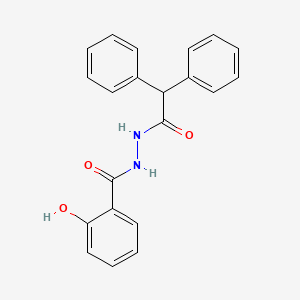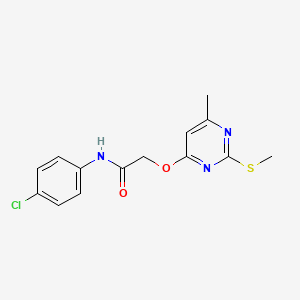
N-(2-methoxyphenyl)benzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)benzenecarbothioamide is an organic compound with the molecular formula C14H13NOS It is a derivative of benzenecarbothioamide, where the phenyl group is substituted with a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)benzenecarbothioamide typically involves the reaction of 2-methoxyaniline with benzoyl chloride in the presence of a base, followed by the introduction of a thiocarbonyl group. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: Organic solvents such as dichloromethane or toluene are often used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
N-(2-methoxyphenyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2-methoxyphenyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)benzenecarbothioamide: Similar structure but with the methoxy group in the para position.
N-(2-chlorophenyl)benzenecarbothioamide: Substitution of the methoxy group with a chlorine atom.
N-(2-methylphenyl)benzenecarbothioamide: Substitution of the methoxy group with a methyl group.
Uniqueness
N-(2-methoxyphenyl)benzenecarbothioamide is unique due to the presence of the methoxy group in the ortho position, which can influence its chemical reactivity and binding properties. This structural feature may result in different biological activities and applications compared to its analogs.
特性
IUPAC Name |
N-(2-methoxyphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-16-13-10-6-5-9-12(13)15-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHLUUNUEACYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)




![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole](/img/structure/B5812591.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)

![3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)
![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5812627.png)


![2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5812654.png)
